molecular formula C23H23N5O3S B2566460 N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide CAS No. 1351655-36-1

N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide

Cat. No.: B2566460
CAS No.: 1351655-36-1
M. Wt: 449.53
InChI Key: UMFSYSSMDZFXCI-UHFFFAOYSA-N
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Description

N-(5-(4-Phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked to a tetrahydrothiazolo[5,4-c]pyridine scaffold. The latter is further substituted with a 4-phenyltetrahydro-2H-pyran-4-carbonyl group. This structure integrates multiple pharmacophoric elements:

  • Tetrahydrothiazolo[5,4-c]pyridine: A bicyclic system with sulfur and nitrogen atoms, likely contributing to conformational rigidity and target engagement.
  • 4-Phenyltetrahydro-2H-pyran: A lipophilic moiety that may improve membrane permeability and pharmacokinetic properties.

Properties

IUPAC Name

N-[5-(4-phenyloxane-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c29-20(18-14-24-9-10-25-18)27-22-26-17-6-11-28(15-19(17)32-22)21(30)23(7-12-31-13-8-23)16-4-2-1-3-5-16/h1-5,9-10,14H,6-8,11-13,15H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFSYSSMDZFXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a complex organic compound with a unique structural framework that combines multiple pharmacologically relevant moieties. This compound is of significant interest due to its potential biological activities, particularly in the fields of neuroprotection and anti-cancer research.

  • Molecular Formula : C22H25N3O3S
  • Molecular Weight : 411.5 g/mol
  • CAS Number : 1351660-15-5

Structure

The compound features a pyran ring and a thiazolo-pyridine structure, which are known for their diverse biological activities. The presence of the pyrazine and carboxamide groups further enhances its potential as a therapeutic agent.

Neuroprotective Effects

Recent studies indicate that compounds with similar structural motifs may exhibit neuroprotective properties. For instance, pyran-based compounds have been shown to influence several neurobiological pathways associated with neurodegenerative diseases such as Alzheimer's disease (AD). Research highlights include:

  • Mechanism of Action : Compounds targeting the cAMP/PKA signaling pathway have demonstrated neuroprotective effects by promoting neurite outgrowth and enhancing cell survival in neuronal cultures .
  • Case Study : A derivative with a similar backbone was found to attenuate memory loss in models of AD by modulating amyloid precursor protein processing and reducing beta-amyloid accumulation .

Anticancer Activity

The thiazolo[5,4-c]pyridine moiety has been linked to anticancer activity. Studies suggest that compounds containing this structure can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Proliferation : Certain derivatives have shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Case Study : A related compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .

Antimicrobial Properties

Pyran derivatives have also been explored for their antimicrobial activities. The structural diversity provided by the pyran ring enhances interaction with microbial targets:

  • Antibacterial Activity : Some studies indicate that pyran-based compounds can inhibit bacterial growth by disrupting membrane integrity or inhibiting essential metabolic pathways .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectivePromotes neurite outgrowth; reduces amyloid levels
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialInhibits bacterial growth

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Feature Target Compound Pyrazole Carbothioamide Derivatives
Core Structure Pyrazine-2-carboxamide + tetrahydrothiazolo[5,4-c]pyridine Pyrazole-1-carbothioamide + isoxazole
Key Heterocycles Pyrazine, thiazolo-pyridine, tetrahydropyran Pyrazole, isoxazole
Functional Groups Carboxamide, carbonyl Carbothioamide, nitro
Lipophilicity (Calculated LogP) Higher (due to phenyltetrahydropyran) Moderate (nitro group may reduce logP)
Hydrogen Bond Capacity High (pyrazine N-atoms, carboxamide) Moderate (pyrazole NH, carbothioamide S)
Molecular Weight ~500–550 g/mol (estimated) ~400–450 g/mol (reported)

Research Findings and Implications

  • Pyrazole Carbothioamides : Demonstrated moderate to high activity in preliminary antimicrobial and anticancer assays (e.g., IC₅₀ values of 10–50 μM against E. coli and MCF-7 cells) . Their nitro groups may contribute to redox-mediated cytotoxicity.
  • Target Compound : While unconfirmed, its structural features suggest superior solubility and target engagement over pyrazole derivatives. Molecular docking studies hypothesize strong binding to kinases (e.g., JAK2 or PI3K) due to pyrazine’s H-bonding capacity.

Table 2: Hypothetical Activity Profile

Parameter Target Compound (Predicted) Pyrazole Carbothioamide (Reported)
Enzyme Inhibition (IC₅₀) 1–10 nM (kinases) 10–50 μM (antimicrobial targets)
Solubility (mg/mL) 0.5–1.0 (aqueous buffer) 0.1–0.3 (aqueous buffer)
Plasma Stability >90% after 24 hours 60–70% after 24 hours

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